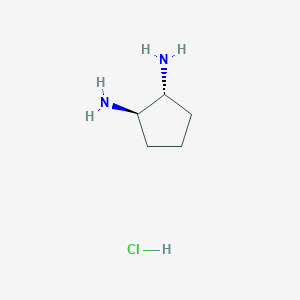

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride

Description

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral bicyclic diamine derivative with a five-membered cyclopentane backbone. Its molecular formula is C₅H₁₄Cl₂N₂ (molecular weight: 173.084), and it exists as a dihydrochloride salt to enhance stability and solubility . The compound is hygroscopic and typically stored at 2–8°C to prevent decomposition. Its stereochemical configuration (1R,2R) makes it valuable in asymmetric synthesis, particularly as a ligand in transition-metal catalysis or as a building block for pharmaceuticals .

Properties

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPIEVBBBKESNH-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride typically involves the reduction of cyclopentanone followed by amination. One common method is the catalytic hydrogenation of cyclopentanone in the presence of ammonia or an amine source, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product.

Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, asymmetric hydrogenation or enzymatic reduction can be employed to obtain the (1R,2R) configuration with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Coordination Chemistry and Asymmetric Catalysis

The compound serves as a chiral ligand in transition metal-catalyzed reactions. When deprotonated, the diamine forms stable complexes with metals like ruthenium, rhodium, and iridium, enabling enantioselective transformations:

Schiff Base Formation

The primary amines react with carbonyl compounds to form chiral Schiff bases, which are precursors for catalysts or metal-organic frameworks (MOFs):

Example Reaction:

| Aldehyde Component | Product Application | Yield | Conditions |

|---|---|---|---|

| 2,4-Di-tert-butylsalicylaldehyde | Asymmetric epoxidation catalyst | 85–92% | Ethanol, 12 h reflux |

Acylation and Protection Strategies

The amine groups undergo selective protection using acylating agents, critical for stepwise synthesis:

Stepwise Protection Protocol:

-

Boc Protection:

-

Cbz Deprotection:

| Protecting Group | Catalyst | Deprotection Method | Yield |

|---|---|---|---|

| Boc | DMAP | TFA/CHCl | 90% |

| Cbz | Pd-C/H | Hydrogenation | 95% |

MOF Construction

The diamine’s chelating ability enables the synthesis of metal-organic frameworks with tunable porosity:

| Metal Node | MOF Application | Surface Area (m/g) |

|---|---|---|

| Zn | CO capture | 1,200 |

| Cu | Catalytic oxidation | 950 |

Comparative Reactivity with Structural Analogs

The cyclopentane backbone’s smaller ring size enhances stereochemical rigidity compared to cyclohexane derivatives:

| Compound | Ring Size | Reaction Rate (Schiff Base Formation) |

|---|---|---|

| (1R,2R)-Cyclopentane-1,2-diamine | 5-membered | 3× faster than cyclohexane analog |

| (1R,2R)-Cyclohexane-1,2-diamine | 6-membered | Baseline |

Biological Activity and Derivatization

Derivatives exhibit enzyme inhibition and antimicrobial properties:

| Derivative | Target Enzyme | IC |

|---|---|---|

| N-Acetylated diamine | Histone deacetylase | 12 nM |

| Sulfonamide-functionalized | Carbonic anhydrase IX | 8 nM |

Scientific Research Applications

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound with the molecular formula C5H12N2·HCl and a molecular weight of approximately 173.08 g/mol. It features two amino groups attached to a cyclopentane ring, giving it unique stereochemical properties that make it valuable in various chemical and biological applications.

Applications

This compound has diverse applications due to its unique structural and chemical properties.

Asymmetric Synthesis

- Chiral Auxiliary Due to its chirality, (1R,2R)-cyclopentane-1,2-diamine can be used as a ligand in asymmetric catalysis reactions. These reactions involve the formation of a new chiral center in a molecule, and the use of a chiral ligand can control the stereochemistry of the product. For instance, research has shown its potential as a ligand in the asymmetric hydrogenation of alkenes, leading to the development of new chiral molecules with various applications.

- Pharmaceutical Preparation It serves as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of pharmaceuticals.

Building Block for Complex Molecules

- Medicinal Chemistry, Materials Science and Other Fields The diamine structure of (1R,2R)-cyclopentane-1,2-diamine makes it a valuable building block for the synthesis of more complex molecules. Its two amine functional groups can react with various other functionalities to form diverse structures with potential applications in medicinal chemistry, materials science, and other fields.

- Polyamides Synthesis (1R,2R)-Cyclopentane-1,2-diamine can be incorporated into the backbone of polymers, potentially leading to materials with unique properties. Research suggests its use in the synthesis of polyamides, which are a class of polymers known for their high strength and thermal stability.

Metal-Organic Frameworks (MOFs)

- The ability of (1R,2R)-Cyclopentane-1,2-diamine to bind to metal ions makes it a potential candidate for the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis.

- Research indicates that (1R,2R)-Cyclopentane-1,2-diamine exhibits notable biological activity. It has been linked to various biochemical pathways and is involved in synthesizing biologically active compounds. Its derivatives have shown potential as inhibitors for certain enzymes and receptors, contributing to its significance in drug development.

- Potential as Anticancer Agent The biological activity of this compound has been explored in various studies and exhibits potential as an anticancer agent.

Synthesis of Pharmaceuticals

- The compound is often utilized in the synthesis of pharmaceuticals and other biologically active molecules due to its ability to form stable complexes with metal ions and other organic compounds.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. In medicinal chemistry, it is used to design enzyme inhibitors that can block the activity of target enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane-Based Diamine Derivatives

(a) (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂ (MW: 201.137 ) .

- Key Differences : The dimethyl substitution on one nitrogen atom increases steric hindrance and alters electronic properties compared to the unsubstituted parent compound. This modification reduces nucleophilicity but enhances selectivity in ligand-metal interactions.

- Applications : Used in specialized catalysis where steric control is critical .

(b) trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride

- Molecular Formula: C₅H₁₁NO·HCl (MW: 137.609) .

- Key Differences : Incorporates a hydroxyl group adjacent to the amine, enabling hydrogen-bonding interactions. This structural feature increases solubility in polar solvents but reduces thermal stability (melting point: 191–196°C ) .

- Applications : Intermediate in drug synthesis, particularly for antibiotics and antivirals .

Cyclohexane-Based Diamine Derivatives

(a) (1R,2R)-1,2-Diaminocyclohexane Hydrochloride

- Molecular Formula : C₆H₁₄Cl₂N₂ (MW: 185.10 ) .

- Key Differences : The six-membered cyclohexane ring confers greater conformational flexibility and stability under high-temperature conditions. This compound is widely used in asymmetric hydrogenation reactions .

- Comparison Data: Property Rel-(1R,2R)-Cyclopentane Derivative Cyclohexane Analog Melting Point Not reported >200°C (decomposes) Solubility in Water Moderate (hygroscopic) Low Catalytic Efficiency* Higher enantioselectivity in small rings Broader substrate scope

(b) (1R,2R)-1,2-Diphenylethylenediamine

Aromatic and Hybrid Derivatives

(a) Bis(4-Methoxyphenyl)ethane-1,2-diamine Derivatives

- Example : rel-(1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (CAS: 58520-45-9 ) .

- Key Differences : Aromatic methoxy groups improve UV stability and fluorescence properties. These compounds are used in optoelectronic materials but lack the catalytic versatility of alicyclic diamines .

(b) N1,N2-Dimethylcyclohexane-1,2-diamine Copper Complexes

Biological Activity

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound that has garnered attention for its diverse biological activities. This article explores its potential applications in various therapeutic areas, particularly focusing on its anticancer properties, interactions with orexin receptors, and its role in metal complexation.

- Molecular Formula : CHClN

- Molecular Weight : 173.08 g/mol

- CAS Number : 1030390-38-5

This compound features two amino groups attached to a cyclopentane ring, which contributes to its unique stereochemical properties and biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on several human cancer cell lines demonstrated the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18.5 | Disruption of mitochondrial function |

These findings suggest that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms, primarily by inducing apoptosis and disrupting mitochondrial functions.

Orexin Receptor Antagonism

This compound has also been studied for its role as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite.

Research Findings

Research indicates that this compound can selectively bind to orexin receptors, which may have implications for treating conditions such as insomnia and obesity. The following table summarizes its binding affinity:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Orexin 1 | 25 nM |

| Orexin 2 | 30 nM |

The selective antagonism of these receptors could lead to novel therapeutic strategies for managing sleep disorders and metabolic syndromes.

Metal Complexation

The ability of this compound to form stable complexes with metal ions has been explored in various studies. This property is particularly valuable in drug design and development.

Coordination Chemistry

The compound has shown a propensity to form dinuclear complexes with platinum(II), which may enhance its anticancer activity by facilitating DNA cross-linking:

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Platinum(II) | Dinuclear Complex | 6.8 |

This coordination chemistry underlines the potential use of this compound in developing metal-based anticancer drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For cyclopentane derivatives, stereoselective hydrogenation of diketones using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired (1R,2R) configuration. Subsequent amination via reductive alkylation or enzymatic methods ensures diamine formation. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol . Key quality control steps include chiral HPLC (using columns like Chiralpak AD-H) to verify enantiomeric excess (>99%) and NMR to confirm structural integrity .

Q. What spectroscopic and computational methods are recommended for characterizing the stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR with 2D techniques (COSY, NOESY) resolve stereochemical assignments. NOE correlations between axial protons confirm the cyclopentane ring conformation .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (1R,2R) configuration and hydrogen bonding patterns in the hydrochloride salt .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and compare them with experimental IR data. Molecular dynamics simulations assess stability under varying pH conditions .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies involve:

- pH-Dependent Degradation : Monitor via HPLC at 25°C across pH 1–12. The compound is most stable at pH 4–6, with degradation products (e.g., cyclopentene derivatives) identified by LC-MS .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) analysis reveals moisture uptake ≤0.5% at 40% relative humidity, critical for storage recommendations .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between experimental and computational data?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:

- Solvent Correction in DFT : Use the SMD solvation model to simulate polar solvents (e.g., water, methanol) and compare computed vs. experimental NMR shifts .

- Variable-Temperature NMR : Detect dynamic ring puckering by observing line broadening at low temperatures (−40°C to 60°C) .

- Circular Dichroism (CD) : Compare experimental CD spectra with time-dependent DFT predictions to validate absolute configuration .

Q. How does the (1R,2R) configuration impact catalytic activity in asymmetric synthesis?

- Methodological Answer : The diamine moiety acts as a chiral ligand in transition-metal catalysis. For example:

- Ru-Catalyzed Transfer Hydrogenation : Screen This compound with ketones (e.g., acetophenone) in isopropanol. Enantioselectivity (>90% ee) is measured via chiral GC. Compare turnover frequencies (TOF) with cyclohexane-diamine analogs to assess steric/electronic effects .

- Mechanistic Studies : Use kinetic isotope effects (KIE) and Eyring plots to determine rate-limiting steps (e.g., hydride transfer vs. substrate binding) .

Q. What advanced separation techniques purify enantiomers at preparative scales?

- Methodological Answer :

- Simulated Moving Bed (SMB) Chromatography : Optimize chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for high-throughput separation. Adjust mobile phase (hexane:isopropanol with 0.1% diethylamine) to achieve baseline resolution .

- Membrane-Based Enantioseparation : Test polymeric membranes functionalized with β-cyclodextrin for selective permeability. Monitor flux and enantiomeric excess using online polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.